1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid
Description
Structural Identification and Nomenclature
Systematic IUPAC Nomenclature and Molecular Formula
The compound 1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid adheres to IUPAC nomenclature rules for fused heterocyclic systems. The parent structure is benzo[d]imidazole , a bicyclic system comprising a benzene ring fused to an imidazole ring. Substituents are assigned as follows:
- 1-Cyclohexyl : A saturated six-membered cyclohexyl group attached to the nitrogen atom of the imidazole ring.
- 2-(furan-3-yl) : A furan ring (aromatic five-membered ring with one oxygen atom) substituted at position 3, attached to the carbon adjacent to the imidazole nitrogen.
- 5-carboxylic acid : A carboxylic acid group (-COOH) at position 5 of the benzene ring in the benzo[d]imidazole system.
The molecular formula is C₁₈H₁₈N₂O₃ , with a molecular weight of 310.3 g/mol .
Table 1: Key Structural and Molecular Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃ | |
| Molecular Weight | 310.3 g/mol | |
| SMILES | C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)O)N=C2C4=COC=C4 | |
| InChIKey | JTLQUCGDQKGJMM-UHFFFAOYSA-N |
Atomic Connectivity and Functional Group Analysis
The compound’s structure is defined by three functional groups and a fused heterocyclic core:
Benzimidazole Core :
- A benzene ring fused to an imidazole ring (positions 1–2 of the imidazole are fused to the benzene).
- Two nitrogen atoms in the imidazole ring: one substituted with cyclohexyl (N1), and the other bonded to the furan ring (C2).
Substituents :
- Cyclohexyl Group (N1) : A saturated six-membered ring attached to the imidazole nitrogen. This group introduces steric bulk and hydrophobicity.
- Furan-3-yl Group (C2) : An aromatic furan ring (C₄H₃O) attached to the imidazole carbon. The substituent’s position at furan C3 influences electronic effects and rotational freedom.
- Carboxylic Acid (C5) : A -COOH group at the benzene ring’s position 5, contributing hydrogen-bonding capability and polarity.
Table 2: Functional Group Connectivity
| Functional Group | Position | Connectivity |
|---|---|---|
| Cyclohexyl | N1 | Saturated six-membered ring |
| Furan-3-yl | C2 | O-containing aromatic ring |
| Carboxylic Acid | C5 | -COOH group on benzene ring |
Tautomeric and Conformational Isomerism
Benzimidazole derivatives exhibit tautomerism due to hydrogen migration between adjacent nitrogen atoms. In this compound, the 1H-tautomer is stabilized by the cyclohexyl group’s steric hindrance, which prevents rotation around the N1-C2 bond. The presence of the carboxylic acid may further influence tautomerism through hydrogen bonding.
Conformational isomerism arises from:
- Cyclohexyl Group : Chair conformations (axial vs. equatorial) introduce stereoisomerism.
- Furan Ring : Restricted rotation due to aromaticity, but possible diastereomerism from substituent positioning.
Table 3: Tautomeric and Conformational Features
| Feature | Description | Impact |
|---|---|---|
| 1H-Tautomer | Dominant form due to steric effects | Stabilized by cyclohexyl bulk |
| Cyclohexyl Conformers | Chair conformations (axial/equatorial) | Steric and electronic modulation |
| Furan Orientation | Fixed at C3 due to aromaticity | Limited rotational freedom |
Properties
IUPAC Name |
1-cyclohexyl-2-(furan-3-yl)benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-18(22)12-6-7-16-15(10-12)19-17(13-8-9-23-11-13)20(16)14-4-2-1-3-5-14/h6-11,14H,1-5H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLQUCGDQKGJMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)O)N=C2C4=COC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333206 | |
| Record name | 1-Cyclohexyl-2-(furan-3-yl)-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
390811-95-7 | |
| Record name | 1-Cyclohexyl-2-(furan-3-yl)-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The detailed synthetic procedure described by Beaulieu et al. (2004) and referenced in the crystallographic study (2009) is the primary authoritative source for the preparation.
Detailed Preparation Procedure (Based on Beaulieu et al., 2004)
Materials and Reagents
| Reagent/Material | Role |
|---|---|
| o-Phenylenediamine derivative (5-carboxylic acid substituted) | Benzimidazole core precursor |
| Cyclohexylamine or cyclohexyl halide | Source of cyclohexyl substituent |
| Furan-3-carbaldehyde or equivalent | Source of furan-3-yl substituent |
| Solvents: Dichloromethane (CH2Cl2), Dimethyl sulfoxide (DMSO) | Reaction medium and crystallization |
| Acid catalysts (if required) | Facilitate condensation |
Methodology
Formation of Benzimidazole Core
The synthesis begins with the condensation of the appropriately substituted o-phenylenediamine (bearing a carboxylic acid at the 5-position) with an aldehyde or carboxylic acid derivative under acidic or reflux conditions to form the benzimidazole nucleus.N1-Cyclohexyl Substitution
The benzimidazole nitrogen at position 1 is alkylated with cyclohexyl halide or cyclohexylamine under basic or nucleophilic substitution conditions to yield the N-cyclohexyl benzimidazole intermediate.C2-Furan-3-yl Attachment
The furan-3-yl group is introduced at the C-2 position of the benzimidazole ring by condensation with furan-3-carbaldehyde or via cross-coupling reactions, depending on the synthetic strategy.Purification and Crystallization
The product is purified by standard organic techniques such as recrystallization or chromatography. For crystallographic studies, slow evaporation of a CH2Cl2/DMSO (9:1) solvent mixture at 273 K over two months yields colorless block crystals suitable for X-ray analysis.
Experimental Data Summary
| Step | Conditions/Notes | Outcome/Remarks |
|---|---|---|
| Benzimidazole formation | Acidic reflux with substituted o-phenylenediamine | Formation of benzimidazole core |
| N1-Alkylation | Reaction with cyclohexyl halide or amine | Selective cyclohexyl substitution |
| C2-Substitution | Condensation with furan-3-carbaldehyde or coupling | Introduction of furan-3-yl group |
| Crystallization | Slow evaporation in CH2Cl2/DMSO (9:1) at 273 K | High-quality crystals for structural study |
Research Findings and Analysis
- The compound crystallizes with two molecules in the asymmetric unit, showing nearly planar fused benzimidazole rings with slight dihedral angles (3.1° and 2.8°).
- The furan rings exhibit rotations of approximately 44° and -21° relative to the benzimidazole plane, indicating conformational flexibility.
- Intermolecular hydrogen bonding (O—H⋯N) links molecules into infinite chains in the crystal lattice, which may influence solid-state properties.
- The synthetic route is robust and reproducible, enabling sufficient yield and purity for biological evaluation and crystallographic studies.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 5-carboxy-substituted o-phenylenediamine, cyclohexyl halide, furan-3-carbaldehyde |
| Key reaction types | Condensation, nucleophilic substitution, coupling |
| Solvents | Dichloromethane, DMSO |
| Temperature | Reflux for condensation; 273 K for crystallization |
| Purification | Recrystallization from CH2Cl2/DMSO mixture |
| Crystallization time | Approximately 2 months (slow evaporation) |
| Yield | Not explicitly stated; sufficient for characterization |
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzimidazole moiety can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the benzimidazole moiety can produce dihydrobenzimidazole derivatives.
Scientific Research Applications
1-Cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic organic compound with potential applications in chemistry, biology, medicine, and industry.
Chemical Properties and Structure:
- The molecular formula of this compound is C18H18N2O3, with a molecular weight of 310.3 g/mol .
- It contains fused rings that are almost planar, with slight dihedral angles between them .
- The furan rings are rotated relative to the attached benzimidazole systems .
Synthesis:
- This compound can be synthesized using literature procedures such as the one by Beaulieu et al. (2004b) .
Applications:
- Hepatitis C Virus (HCV) Research: This compound acts as an allosteric inhibitor of the RNA-dependent RNA polymerase NS5B of hepatitis C virus (HCV) . It binds with low micromolar affinity to the NS5B polymerase and prevents replication of the subgenomic HCV replicon in human cells .
- General Research: It can be used as an intermediate in the synthesis of other complex organic compounds. Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development. The compound's potential pharmacological properties could be explored for therapeutic applications and in the development of new materials with specific properties, such as polymers or coatings.
Crystallography:
Mechanism of Action
The mechanism of action of 1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The furan and benzimidazole moieties are known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Yield : Electron-withdrawing groups (e.g., 4-nitrophenyl in VIe) reduce synthetic yields (47.38%) compared to electron-donating groups (e.g., 2-methoxyphenyl in VIc, 68.33%) due to steric and electronic challenges during cyclization .
Thermal Stability: Hydroxyphenyl analogs (e.g., 7c) exhibit high melting points (>300°C), attributed to intermolecular hydrogen bonding via phenolic -OH and carboxylic acid groups .
Spectral Signatures : The carboxylic acid moiety in the target compound and its analogs shows characteristic IR absorption at ~1680–1700 cm⁻¹ (C=O stretch) and broad -OH stretches near 3000 cm⁻¹ .
Physicochemical and Application Differences
Biological Activity
1-Cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound integrates a cyclohexyl group, a furan ring, and a benzimidazole moiety, which collectively contribute to its unique biological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 310.34 g/mol. The compound features a complex structure that allows for various interactions with biological targets, potentially leading to diverse pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O3 |
| Molecular Weight | 310.34 g/mol |
| CAS Number | 390811-95-7 |
| IUPAC Name | 1-cyclohexyl-2-(furan-3-yl)benzimidazole-5-carboxylic acid |
Synthesis
The synthesis typically involves multi-step organic reactions, including the Suzuki–Miyaura coupling reaction, which is effective for forming carbon-carbon bonds in the construction of complex heterocycles. Optimizing the synthetic route can enhance yield and efficiency, making it suitable for industrial applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. It acts by interacting with specific enzymes or receptors involved in microbial metabolism, leading to inhibition of growth or cell death.
Case Study: Antibacterial Activity
A study evaluating the compound's efficacy against various bacterial strains reported minimum inhibitory concentration (MIC) values comparable to established antibiotics. For instance, against Staphylococcus aureus, the compound demonstrated an MIC of approximately 10 µg/mL, indicating potent antibacterial properties .
The mechanism of action is hypothesized to involve the inhibition of critical enzymes associated with bacterial cell wall synthesis or metabolic pathways. The furan and benzimidazole moieties are believed to play crucial roles in binding to these targets, disrupting normal cellular functions .
Antiviral Potential
Emerging studies suggest that this compound may also possess antiviral properties. It has been shown to inhibit viral replication in vitro, particularly against RNA viruses. For example, compounds structurally related to benzimidazoles have been reported to exhibit antiviral activity with selectivity indices indicating low cytotoxicity .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid | Lacks cyclohexyl group | Moderate antibacterial activity |
| 1-cyclohexyl-2-(furan-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid | Different furan position | Reduced reactivity and interaction |
| 1-cyclohexyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid | Furan replaced by thiophene | Altered electronic properties |
These comparisons highlight how structural variations can significantly influence biological activity.
Q & A
Basic: What is the recommended synthetic route for 1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid?
Methodological Answer:
The compound is synthesized via a literature-based procedure involving condensation of precursors under controlled conditions. Key steps include:
- Dissolving 15 mg of the intermediate in a CH₂Cl₂–DMSO (9:1 v/v) mixture.
- Slow evaporation at 273 K over 2 months to yield colorless block crystals suitable for X-ray crystallography .
- Confirming purity via elemental analysis (C, H, N) and spectroscopic methods (e.g., ESI-MS, IR) as demonstrated in analogous benzimidazole syntheses .
Note: Optimize solvent ratios (e.g., DMSO polarity) to control crystallization kinetics and minimize amorphous byproducts.
Basic: How is the crystal structure of this compound characterized, and what insights does it provide?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) at 100 K resolves the asymmetric unit, revealing two distinct molecules linked via intermolecular hydrogen bonds:
- O2–H2⋯N2 and O4–H4⋯N4 interactions form infinite chains along the b-axis (R factor = 0.052, data-to-parameter ratio = 10.4) .
- Symmetry codes (e.g., -x+1, y+1/2, -z+1) define the hydrogen-bonded network, critical for understanding packing efficiency and stability .
Application: Use Mercury or OLEX2 software to visualize hydrogen-bonding motifs and assess lattice energy contributions.
Advanced: How do intermolecular interactions influence the compound’s solid-state properties?
Methodological Answer:
The crystal packing is stabilized by weak non-covalent interactions:
- C–H⋯S (3.5185 Å) and C⋯O (3.192 Å) contacts supplement primary hydrogen bonds, contributing to thermal stability .
- Compare with analogous imidazole derivatives (e.g., 1-benzyl variants) to evaluate substituent effects on π-π stacking and melting points .
Experimental Design: Perform Hirshfeld surface analysis to quantify interaction contributions and correlate with DSC/TGA data.
Advanced: What analytical strategies are used to resolve contradictions in purity assessments?
Methodological Answer:
Discrepancies in purity data (e.g., elemental analysis vs. HPLC) require multi-technique validation:
- HPLC-MS : Detect trace impurities (e.g., tetrazole-containing byproducts, as seen in pharmacopeial standards) .
- ¹H/¹³C NMR : Identify residual solvents (e.g., DMSO) or regioisomeric byproducts .
- XRD : Confirm phase purity by comparing experimental vs. simulated PXRD patterns .
Case Study: For carboxylate derivatives, esterification (e.g., methyl ester in ) can enhance volatility for GC-MS analysis.
Advanced: How can structural modifications enhance bioactivity or solubility?
Methodological Answer:
Derivatization strategies include:
- Esterification : Replace the carboxylic acid with methyl/ethyl esters to improve lipophilicity (e.g., methyl ester in ).
- Heterocycle substitution : Introduce electron-withdrawing groups (e.g., fluoro or nitro) on the furan ring to modulate electronic properties .
- Co-crystallization : Use GRAS coformers (e.g., succinic acid) to enhance aqueous solubility while retaining hydrogen-bonding motifs .
Validation: Pair computational docking (e.g., AutoDock Vina) with in vitro assays to prioritize synthetic targets.
Advanced: How does the compound’s conformational flexibility impact its reactivity?
Methodological Answer:
The cyclohexyl group introduces axial/equatorial isomerism, influencing steric accessibility:
- DFT Calculations : Compare optimized geometries (e.g., Gaussian09) with crystallographic data to predict reactive sites .
- Dynamic NMR : Monitor chair-flipping kinetics in solution to assess steric hindrance effects on reaction rates .
Challenge: Resolve enantiomeric mixtures (if present) via chiral HPLC or asymmetric synthesis .
Advanced: What theoretical frameworks guide the design of analogues?
Methodological Answer:
Leverage structure-activity relationship (SAR) principles and conceptual frameworks:
- Pharmacophore Modeling : Map hydrogen-bond acceptors (e.g., furan O) and hydrophobic regions (cyclohexyl) to predict target engagement .
- QM/MM Simulations : Study enzyme-binding interactions (e.g., with cytochrome P450) to rationalize metabolic stability .
Example: Analogues with biphenyltetrazole moieties (as in ) show enhanced angiotensin II receptor affinity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
